

Sodium Phenyl Phosphate Dihydrate: A Technical Guide for Analytical Research

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Compound of Interest

Compound Name: *Sodium phenyl phosphate dihydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenyl phosphate dihydrate (SPPD), also known as **disodium phenyl phosphate dihydrate**, is a versatile and widely utilized substrate in analytical research, particularly in the field of enzymology. Its primary application lies in the sensitive detection and quantification of phosphatase activity, enzymes crucial to a myriad of cellular signaling and metabolic pathways. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with SPPD for analytical research purposes.

Core Properties and Applications

SPPD serves as a model compound for studying phosphatases, a class of enzymes that catalyze the hydrolysis of phosphate esters. The enzymatic cleavage of the ester bond in sodium phenyl phosphate releases phenol and an inorganic phosphate ion. The production of phenol can be readily detected and quantified using various analytical techniques, making it an excellent substrate for assaying the activity of enzymes like alkaline phosphatase (ALP) and acid phosphatase (ACP).^[1]

Key applications in analytical research include:

- Enzyme Activity Assays: Determining the activity of alkaline and acid phosphatases in various biological samples such as serum, tissues, and cell lysates.[1][2][3]
- Enzyme Kinetics: Elucidating the kinetic parameters of phosphatases, including the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}), to understand enzyme efficiency and substrate affinity.
- Inhibitor Screening: Evaluating the efficacy of potential inhibitors of phosphatase activity, a critical step in drug discovery and development.
- Diagnostic Assays: Development of diagnostic tests based on altered phosphatase levels, which can be indicative of various pathological conditions.[1]
- Biochemical Research: Serving as a phosphate donor in various enzymatic reactions to study metabolic pathways.[4]

Physicochemical and Safety Data

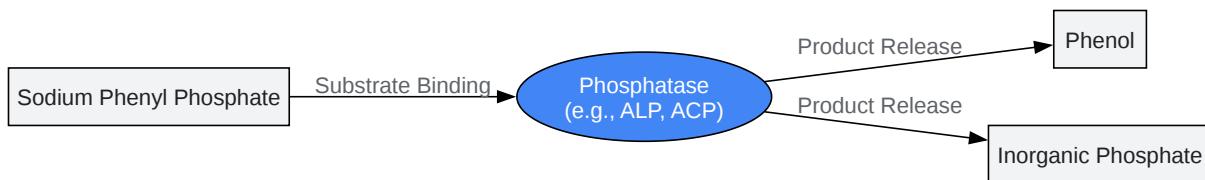
A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling and application of **sodium phenyl phosphate dihydrate** in a research setting.

Property	Value	References
Chemical Formula	$C_6H_5Na_2O_4P \cdot 2H_2O$	[2][5][6][7]
Molecular Weight	254.09 g/mol	[2][5][6][7]
CAS Number	66778-08-3	[2][5][6][7][8]
Synonyms	Disodium phenyl phosphate dihydrate, Phenyl phosphate disodium salt dihydrate, Sodium phenyl phosphate dibasic dihydrate	[2][6][9]
Appearance	White to off-white crystalline powder	[4][6][8]
Solubility	Soluble in water	[6][7]
Melting Point	>300 °C	[6][8]
Storage Temperature	2-8°C	[5][7][9]
Purity (Assay)	≥95%	[5][6]
Impurities	<0.1% phenol (by weight)	[5]

Safety Information: While not classified as a dangerous substance, standard laboratory safety precautions should be followed.[9] This includes wearing appropriate personal protective equipment such as gloves and safety glasses.[9] Avoid dust formation and inhalation.[9] In case of contact with eyes or skin, flush with plenty of water.[8][9] For detailed safety information, refer to the material safety data sheet (MSDS).[8][9]

Enzymatic Hydrolysis of Sodium Phenyl Phosphate

The central application of **sodium phenyl phosphate dihydrate** in analytical research revolves around its hydrolysis by phosphatase enzymes. This reaction forms the basis of numerous quantitative assays.



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Figure 1: Enzymatic hydrolysis of sodium phenyl phosphate by a phosphatase enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the assay of alkaline and acid phosphatase activity using **sodium phenyl phosphate dihydrate**.

Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)

This protocol is based on the King-Armstrong method, which involves the measurement of phenol released from the enzymatic hydrolysis of sodium phenyl phosphate. The phenol is then reacted with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product that can be quantified spectrophotometrically.

Materials:

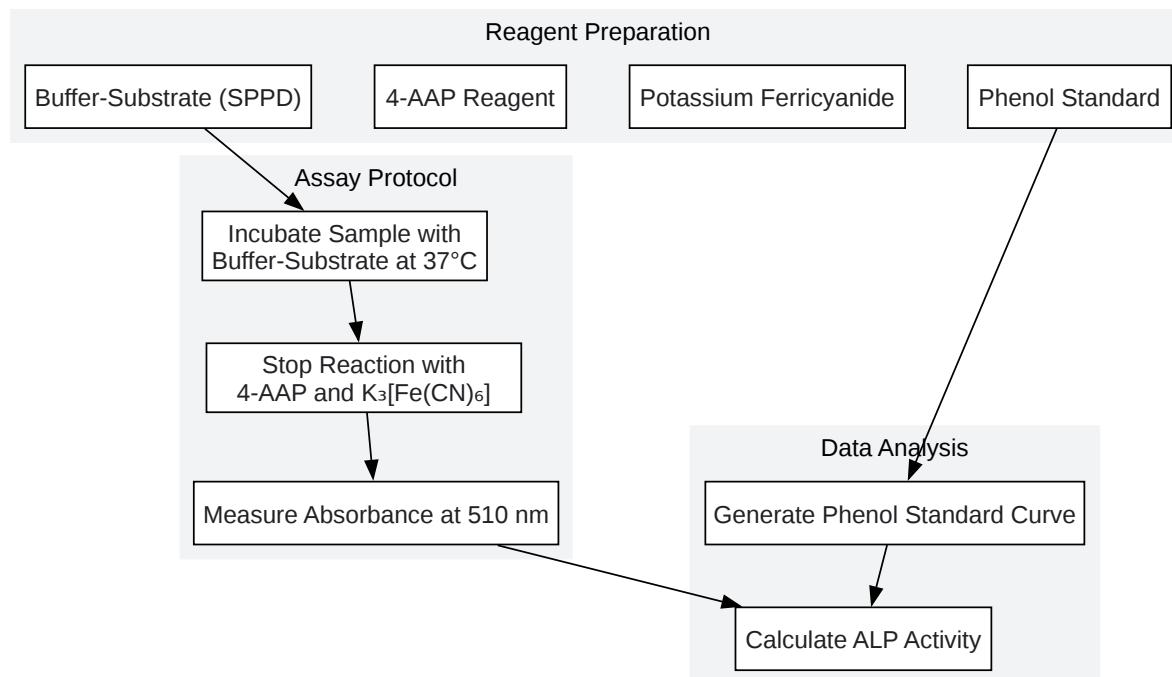
- **Sodium Phenyl Phosphate Dihydrate**
- Alkaline Phosphatase (e.g., from bovine intestine or human placenta)
- Carbonate-Bicarbonate Buffer (pH 10.0)
- 4-Aminoantipyrine (4-AAP) Reagent
- Potassium Ferricyanide Solution

- Phenol Standard Solution
- Spectrophotometer or Microplate Reader

Procedure:

- Preparation of Reagents:
 - Buffer-Substrate Solution (pH 10.0): Dissolve 636 mg of anhydrous sodium carbonate, 336 mg of sodium hydrogen carbonate, and 254 mg of **disodium phenyl phosphate dihydrate** in deionized water. Adjust the pH to 10.0 and bring the final volume to 200 ml. This solution contains 30 mmol/L Na_2CO_3 , 20 mmol/L NaHCO_3 , and 5 mmol/L disodium phenyl phosphate.[2]
 - Aminoantipyrine-Arsenate Reagent: Dissolve 1.2 g of 4-aminoantipyrine and 7.5 g of sodium arsenate in deionized water and dilute to 100 ml. This solution is approximately 60 mmol/L with respect to 4-AAP and 240 mmol/L with respect to sodium arsenate.[2]
 - Potassium Ferricyanide Solution: Dissolve 4.9 g of potassium ferricyanide in deionized water and adjust the volume to 100 ml. This solution is approximately 150 mmol/L.[2]
 - Stock Phenol Standard (1 g/L): Use a commercially available standard or prepare by dissolving 1.0 g of phenol in deionized water and diluting to 1 L.
- Assay Protocol:
 - Pipette 2.0 ml of the buffer-substrate solution into a test tube and pre-incubate at 37°C for 5 minutes.
 - Add 0.05 ml of the serum sample (or other sample containing ALP) to the test tube and mix.
 - Incubate the reaction mixture at 37°C for exactly 15 minutes.[5]
 - Stop the enzymatic reaction by adding 0.5 ml of the AAP-arsenate reagent, followed by 0.5 ml of potassium ferricyanide solution, and mix well.[2]

- Measure the absorbance of the resulting colored product at 510 nm against a reagent blank. The color is stable for at least one hour.[2][5]
- Standard Curve:
 - Prepare a series of phenol standards with concentrations ranging from 40 to 400 mg/L by diluting the stock phenol standard.
 - Follow the assay protocol, substituting the sample with the phenol standards.
 - Plot the absorbance at 510 nm versus the phenol concentration to generate a standard curve.
- Calculation of ALP Activity:
 - Determine the concentration of phenol released in the sample from the standard curve.
 - ALP activity is typically expressed in King-Armstrong units (KA units), where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes at 37°C under the specified conditions.[5]



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Figure 2: Workflow for the colorimetric assay of alkaline phosphatase activity.

Acid Phosphatase (ACP) Activity Assay (Continuous Spectrophotometric)

This protocol allows for the continuous monitoring of phenol production from the hydrolysis of phenyl phosphate in an acidic environment by measuring the increase in absorbance of phenol.

Materials:

- Sodium Phenyl Phosphate Dihydrate

- Acid Phosphatase (e.g., from human prostate)
- Citrate Buffer (pH 4.8)
- Spectrophotometer with kinetic measurement capabilities

Procedure:

- Preparation of Reagents:
 - Citrate Buffer (90 mM, pH 4.8): Prepare a solution of trisodium citrate dihydrate (26.5 mg/mL) in purified water. Adjust the pH to 4.8 at 37°C with 1 M HCl or 1 M NaOH.
 - Phenyl Phosphate Substrate Solution: Prepare a solution of **sodium phenyl phosphate dihydrate** in the citrate buffer at the desired concentration (e.g., a range of concentrations for kinetic studies).
- Assay Protocol:
 - Set the spectrophotometer to the appropriate wavelength for phenol detection (typically around 270-290 nm, the exact wavelength should be determined empirically for the specific buffer system).
 - Equilibrate the phenyl phosphate substrate solution in a cuvette to 37°C in the spectrophotometer.
 - Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.
 - Immediately start recording the absorbance at regular intervals for a set period (e.g., every 15-30 seconds for 5-10 minutes).
- Calculation of ACP Activity:
 - Determine the initial rate of the reaction (V_0) from the linear portion of the absorbance versus time plot.

- Convert the rate of change in absorbance to the rate of phenol production using the molar extinction coefficient of phenol under the assay conditions.
- One unit of acid phosphatase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 μ mole of phenyl phosphate per minute at pH 4.8 and 37°C.

Quantitative Data

The following tables summarize key quantitative data related to the use of sodium phenyl phosphate in phosphatase assays. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of Phosphatases with Phenyl Phosphate

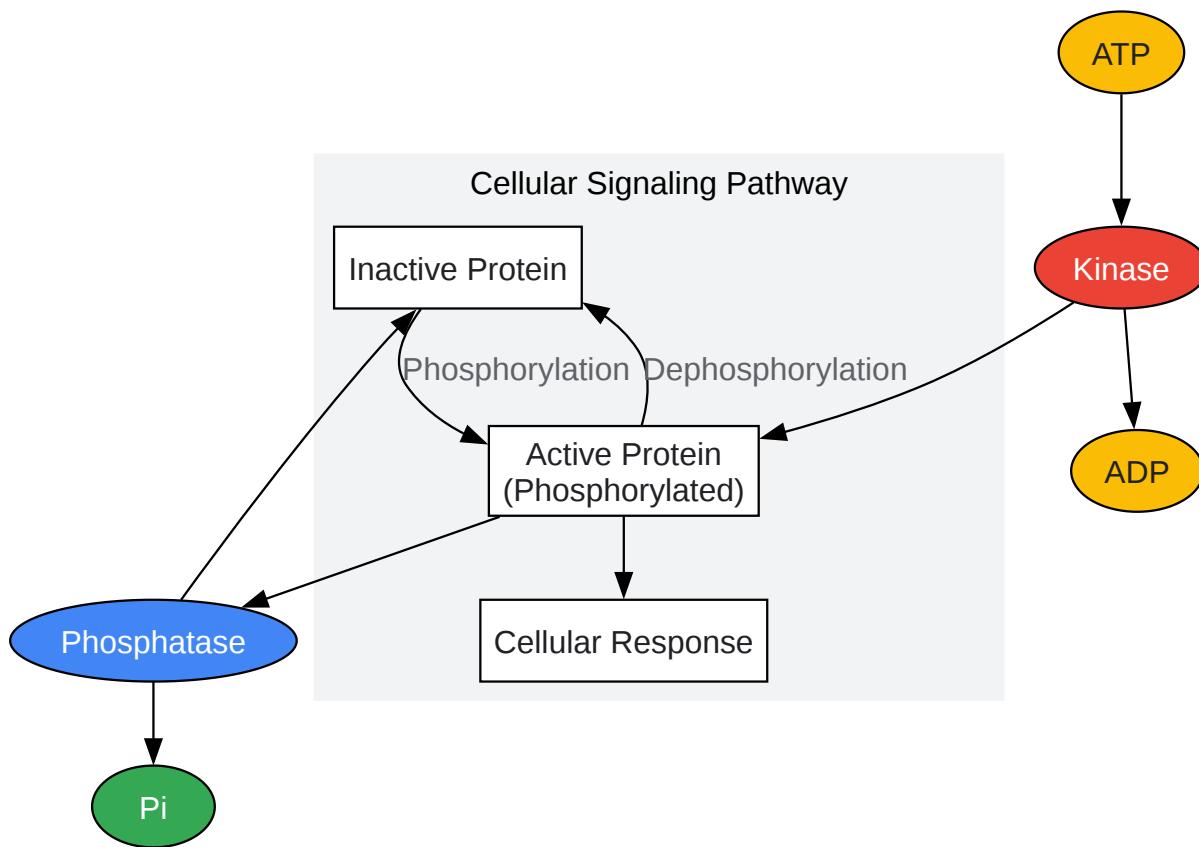
Enzyme	Substrate	Km	Vmax	kcat	Catalytic efficiency (kcat/Km)	Conditions	Reference
Acid							
Phosphatase (human prostatic)	Phenyl Phosphate	3.5 mM	1.2 \times 10 ⁻² mM s ⁻¹	8.1 s ⁻¹	2.3 mM ⁻¹ s ⁻¹	pH 5.0, 37°C	[8]
Alkaline							
Phosphatase (rat intestinal)	Phenylphosphate	0.645 mM	Not Reported	Not Reported	Not Reported	pH 9.8	

Table 2: Recommended Conditions for Phosphatase Assays

Parameter	Alkaline Phosphatase Assay	Acid Phosphatase Assay
pH	10.0	4.8
Buffer	Carbonate-Bicarbonate	Citrate
Temperature	37°C	37°C
Substrate Concentration	5 mmol/L	Varies (for kinetic studies)
Detection Wavelength	510 nm (with 4-AAP)	~270-290 nm (direct phenol detection)

Signaling Pathway Context

While **sodium phenyl phosphate dihydrate** is not a direct component of intracellular signaling pathways, its use as a substrate is fundamental to studying the activity of phosphatases, which are key regulators of numerous signaling cascades. Phosphatases counteract the activity of kinases, and the balance between phosphorylation and dephosphorylation events governs a vast array of cellular processes.



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Figure 3: General role of phosphatases in regulating cellular signaling pathways.

By providing a reliable method to measure phosphatase activity, **sodium phenyl phosphate dihydrate** serves as an essential tool for researchers investigating these critical regulatory networks in both normal physiological and disease states.

Conclusion

Sodium phenyl phosphate dihydrate remains a cornerstone substrate for the analytical investigation of phosphatase enzymes. Its well-characterized properties and the robust, sensitive assays developed around its enzymatic hydrolysis provide researchers, scientists, and drug development professionals with a powerful tool to explore the roles of phosphatases in health and disease. The detailed protocols and quantitative data presented in this guide offer

a solid foundation for the successful application of this versatile compound in a variety of research settings.

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